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Compound of Interest

4,5,6,7-tetrahydro-1H-

Compound Name: pyrazolo[3,4-c]pyridine
hydrochloride

CAS No.: 1187830-90-5

Cat. No.: B1426005

Get Quote

Introduction & Therapeutic Rationale

Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for hydrolyzing cyclic

adenosine monophosphate (cCAMP) in immune cells (neutrophils, macrophages, T-cells) and
the CNS. Inhibition of PDE4 elevates intracellular cAMP, activating Protein Kinase A (PKA) and
downregulating pro-inflammatory cytokines (TNF-

, IL-17, IFN-

).

While first-generation inhibitors (e.g., Rolipram) failed due to emetic side effects, and second-
generation drugs (Roflumilast, Apremilast) are successful but dose-limited, the pyrazolo[3,4-
c]pyridine scaffold represents a "third-wave" chemotype. Its fused bicyclic system mimics the
adenine core of cCAMP, allowing for precise ATP-competitive binding while offering vectors to
engage the distinct "Q-pockets" of PDE4 isoforms (PDE4B/D), potentially separating efficacy
from emesis.
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Mechanism of Action

The following diagram illustrates the signal transduction pathway and the intervention point of

pyrazolo[3,4-c]pyridine inhibitors.

Gs-Coupled Receptor

Activation

Pyrazolo[3,4-c]pyridine
Inhibitor

Adenylyl Cyclase

cAMP

(Second Messenger) PDE4 Enzyme

/
Activates Hydrolysis // Catalyzes
PKA Activation AL
(Inactive)

Downregulation of
TNF-q, IL-6, IFN-y

Click to download full resolution via product page

Figure 1: cAMP signaling pathway showing the locus of PDE4 inhibition. Blocking PDE4
prevents CAMP degradation, sustaining PKA activation and anti-inflammatory signaling.

Chemical Synthesis Strategy: Vectorial
Functionalization

To optimize potency and selectivity, a Vectorial Functionalization strategy is recommended.
This approach utilizes a core scaffold (5-chloro-1H-pyrazolo[3,4-c]pyridine) that allows
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independent modification at three key positions (N1, C3, C5) to map the PDE4 active site.

Protocol 1: Synthesis of the Core and Library

Generation

Core Scaffold: 5-chloro-1H-pyrazolo[3,4-c]pyridine Key Reference:Bedwell et al., RSC Adv.,
2023 [1][1]

Step-by-Step Methodology:

e NI1-Functionalization (Solvent Exposed Region):
o Reagents: Alkyl halide (R-X), Cs2COs, DMF.

o Procedure: Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in DMF. Add 2.0 eq Cs2COs and
1.1 eq alkyl halide. Stir at RT for 12h.

o Rationale: The N1 substituent often projects into the solvent-accessible region; bulky
groups here (e.g., cyclopentyl) can improve metabolic stability and cellular permeability.

¢ C3-Functionalization (Hydrophobic Clamp):
o Method: Tandem C-H Borylation / Suzuki-Miyaura Coupling.
o Reagents: [Ir(COD)OMe]z, dtbpy, Bzpinz, followed by Aryl-Br, Pd(dppf)Clz, K2COs.
o Procedure:

1. Borylation: React substrate with Bzpinz (1.1 eq) and Ir-catalyst (3 mol%) in MTBE at
80°C (microwave) to generate the C3-boronate.

2. Coupling: Add Aryl-Bromide (Ar-Br), Pd catalyst, and base directly to the reaction
vessel. Heat to 100°C.

o Rationale: The C3 position is critical for occupying the hydrophobic pocket near the active
site. Aryl or heteroaryl groups (e.g., thiophene, furan) are preferred.

e CbH-Functionalization (Q-Pocket Interaction):
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o Method: Buchwald-Hartwig Amination.
o Reagents: Amine (R-NH2), Pdz(dba)s, Xantphos, NaOtBu, Toluene.

o Procedure: React the 5-chloro intermediate with the desired amine at 100°C under inert
atmosphere.

o Rationale: The C5 position allows interaction with the glutamine/hydrophobic clamp region.
Introduction of amino-linked heterocycles often enhances potency.

Step 3: C5-Amination Final PDE4 Inhibitor
(Buchwald-Hartwig) (Trisubstituted)

5-chloro-1H-pyrazolo[3,4-clpyridine Step 1: N1-Alkylation N1-Substituted S(I‘f‘éf“ gjﬁ;’gﬂ":‘ N1, C3-Disubstituted
(Core Scaffold) (Cs2C03, R1-X) Intermediate Boryla Intermediate
Suzuki Coupling)
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Figure 2: Modular synthesis cascade allowing rapid SAR exploration at N1, C3, and C5
positions.

In Vitro Pharmacology: Enzymatic Screening

The primary screen utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) assay. This homogeneous method is robust against autofluorescence from library
compounds.

Protocol 2: HTRF Competitive cAMP Assay

Principle: The assay measures the displacement of a fluorescently labeled cAMP tracer
(cCAMP-d2) from an anti-cAMP-Cryptate antibody by native cAMP.

o High PDE4 Activity: cAMP is hydrolyzed

Tracer binds Antibody
High FRET Signal.

o PDE4 Inhibition: CAMP is preserved
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Competes with Tracer

Low FRET Signal.
Materials:
e Recombinant Human PDE4B1 or PDE4D2 (BPS Bioscience).
e CAMP-d2 and Anti-cAMP-Eu-Cryptate (Cisbio/Revvity).
e Assay Buffer: 50 mM Tris-HCI (pH 7.4), 10 mM MgClz, 0.1% BSA.
Workflow:
o Preparation: Dilute compounds in DMSO (final assay concentration <1% DMSO).

e Enzyme Mix: Dispense 5 pL of PDE4 enzyme (0.1 units/well) into a 384-well low-volume
white plate.

e Inhibitor: Add 2.5 pL of test compound. Incubate 15 min at RT.
e Substrate: Add 2.5 pL of cAMP substrate (at

concentration, typically 10-40 nM). Incubate 60 min at RT.

e Detection: Add 5 uL cAMP-d2 + 5 pL Anti-cAMP-Cryptate.

e Read: Incubate 1h. Read on an HTRF-compatible reader (e.g., EnVision). Calculate HTRF
Ratio (665nm/620nm).

Data Analysis: Calculate % Inhibition using the formula:

Note: In this competitive format, "Max Ratio" is the enzyme-free control (tracer bound), and
"Min Ratio" is the fully active enzyme control (tracer displaced).

Cellular Validation: Anti-Inflammatory Potency[4][5]

Compounds with ICso < 100 nM in the enzymatic assay should be advanced to cellular models.
The gold standard is Lipopolysaccharide (LPS)-induced TNF-
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release in human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol 3: PBMC TNF- Release Assay

Objective: Verify that the inhibitor can penetrate the cell membrane and inhibit PDE4 in a
physiological context.

Workflow:

Cell Isolation: Isolate PBMCs from fresh heparinized human blood using Ficoll-Paque
density gradient centrifugation. Resuspend in RPMI 1640 + 10% FBS.

e Plating: Seed 100,000 cells/well in 96-well plates.

o Treatment: Add test compounds (serial dilution) and incubate for 1 hour at 37°C, 5% COs-.
o Control: Rolipram (10 uM) as a positive control.

o Stimulation: Add LPS (final conc. 10-100 ng/mL) to induce TNF-

production. Incubate for 18-24 hours.
e Quantification: Harvest supernatant. Measure TNF-
levels using a standard ELISA or HTRF cytokine Kkit.

» Analysis: Plot log[Inhibitor] vs. % TNF-

Inhibition to determine cellular ICso.

SAR Summary & Optimization Guide

Based on current literature [1, 2] and patent data, the following Structure-Activity Relationship
(SAR) trends are established for the pyrazolo[3,4-c]pyridine core:
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Position

Preferred Substituent

Mechanistic Insight

N1 (R1)

Cyclopentyl, Isopropyl, Ethyl

Occupies a solvent-exposed
hydrophobic pocket. Bulky
cycloalkyls often improve
potency and metabolic stability

(preventing N-dealkylation).

C3 (R2)

Aryl, Heteroaryl (e.g., 3-
Thienyl, Phenyl)

Critical for

-stacking interactions within
the active site. Electron-rich
heterocycles (thiophene) are

often superior to phenyl.

C5 (R3)

Amino-linked heterocycles,

Amides

This vector points towards the
solvent interface/Q-pocket.
Amides or secondary amines
here can form H-bonds with
key residues (e.g., GIn369 in
PDE4D).

Core

Pyrazolo[3,4-c]pyridine

The [3,4-c] isomer provides
optimal geometry for the N1
and C3 substituents to mimic

the cAMP adenine ring.

Tofimilast (Reference): Note that Tofimilast utilizes a fused triazolo-ring system built on the

pyrazolo[3,4-c]pyridine core, effectively locking the N1/C7 conformation. This highlights the

scaffold's versatility for further cyclization.

Screening Cascade
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Figure 3: Integrated screening cascade from synthesis to in vivo validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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